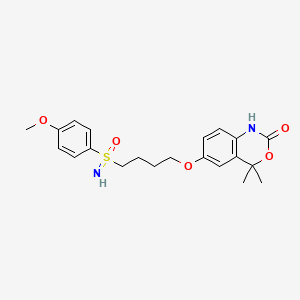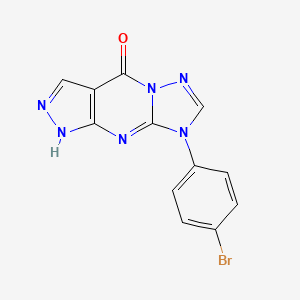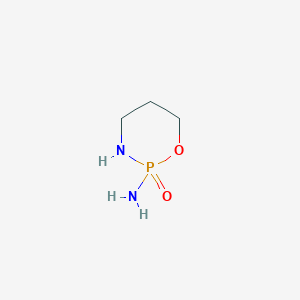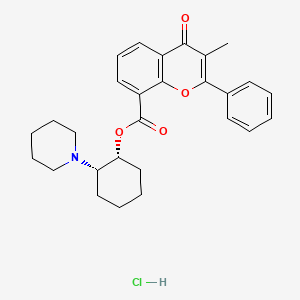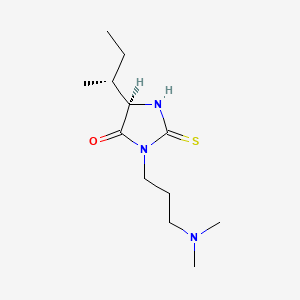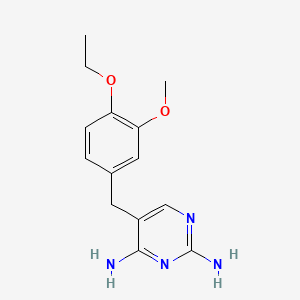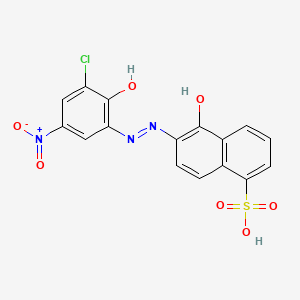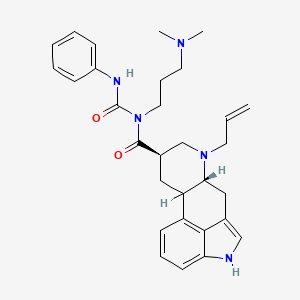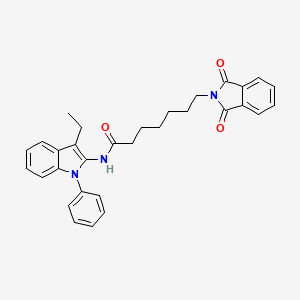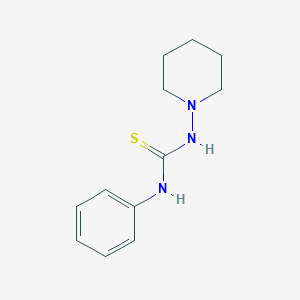
1-Phenyl-3-piperidin-1-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-piperidin-1-ylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-3-piperidin-1-ylthiourea can be synthesized through the reaction of 1-aminopiperidine with phenyl isothiocyanate. The reaction typically takes place in an organic solvent such as ethanol, under reflux conditions. The general reaction scheme is as follows:
C6H5NCS+C5H10NH2→C6H5NHC(S)NHC5H10
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-piperidin-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-3-piperidin-1-ylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-piperidin-1-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-piperidin-1-ylurea: Similar structure but with a urea moiety instead of thiourea.
1-Phenyl-3-pyrrolidin-1-ylthiourea: Contains a pyrrolidine ring instead of a piperidine ring.
1-Phenyl-3-morpholin-1-ylthiourea: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
1-Phenyl-3-piperidin-1-ylthiourea is unique due to the presence of both the piperidine ring and the thiourea moiety, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
5446-55-9 |
|---|---|
Fórmula molecular |
C12H17N3S |
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
1-phenyl-3-piperidin-1-ylthiourea |
InChI |
InChI=1S/C12H17N3S/c16-12(13-11-7-3-1-4-8-11)14-15-9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14,16) |
Clave InChI |
POEJBXKAZYKWFI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)NC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


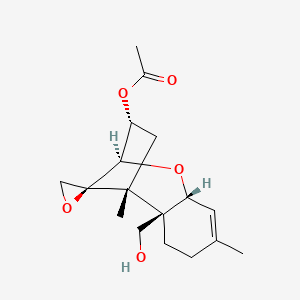
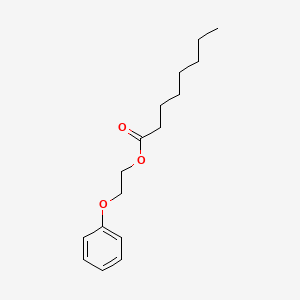
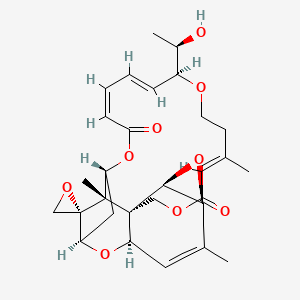
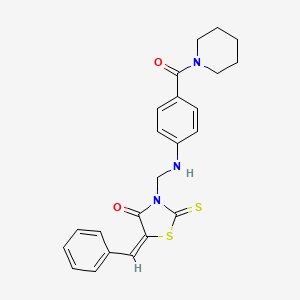
![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
